Welcome to the BenchChem Online Store!
molecular formula C16H13FO3 B1347697 (E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid CAS No. 423752-10-7

(E)-3-(4-((3-Fluorobenzyl)oxy)phenyl)acrylic acid

Cat. No. B1347697
M. Wt: 272.27 g/mol
InChI Key: MUDNYRRFIRMCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06900354B2

Procedure details

6.48 g (17 mmol) 3-[4-(3-fluoro-benzyloxy)-phenyl]-acrylic acid 3-fluoro-benzyl ester is dissolved in 100 ml THF and 1.36 g (34 mmol) solid sodium hydroxide is added. The reaction mixture is heated overnight at 50° C., cooled and acidified with 1N hydrochloric acid. The precipitate is filtered off and washed with cold water to give 4.43 g (96%) of a colorless solid. MS: m/e=271.2 (M−H).
Name
3-[4-(3-fluoro-benzyloxy)-phenyl]-acrylic acid 3-fluoro-benzyl ester
Quantity
6.48 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
FC1C=C(C=CC=1)C[O:6][C:7](=[O:25])[CH:8]=[CH:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[C:20]([F:24])[CH:19]=2)=[CH:12][CH:11]=1.[OH-].[Na+].Cl>C1COCC1>[F:24][C:20]1[CH:19]=[C:18]([CH:23]=[CH:22][CH:21]=1)[CH2:17][O:16][C:13]1[CH:12]=[CH:11][C:10]([CH:9]=[CH:8][C:7]([OH:25])=[O:6])=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
3-[4-(3-fluoro-benzyloxy)-phenyl]-acrylic acid 3-fluoro-benzyl ester
Quantity
6.48 g
Type
reactant
Smiles
FC=1C=C(COC(C=CC2=CC=C(C=C2)OCC2=CC(=CC=C2)F)=O)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solid
Quantity
1.36 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed with cold water

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(COC2=CC=C(C=C2)C=CC(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.43 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06900354B2

Procedure details

6.48 g (17 mmol) 3-[4-(3-fluoro-benzyloxy)-phenyl]-acrylic acid 3-fluoro-benzyl ester is dissolved in 100 ml THF and 1.36 g (34 mmol) solid sodium hydroxide is added. The reaction mixture is heated overnight at 50° C., cooled and acidified with 1N hydrochloric acid. The precipitate is filtered off and washed with cold water to give 4.43 g (96%) of a colorless solid. MS: m/e=271.2 (M−H).
Name
3-[4-(3-fluoro-benzyloxy)-phenyl]-acrylic acid 3-fluoro-benzyl ester
Quantity
6.48 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
FC1C=C(C=CC=1)C[O:6][C:7](=[O:25])[CH:8]=[CH:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[C:20]([F:24])[CH:19]=2)=[CH:12][CH:11]=1.[OH-].[Na+].Cl>C1COCC1>[F:24][C:20]1[CH:19]=[C:18]([CH:23]=[CH:22][CH:21]=1)[CH2:17][O:16][C:13]1[CH:12]=[CH:11][C:10]([CH:9]=[CH:8][C:7]([OH:25])=[O:6])=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
3-[4-(3-fluoro-benzyloxy)-phenyl]-acrylic acid 3-fluoro-benzyl ester
Quantity
6.48 g
Type
reactant
Smiles
FC=1C=C(COC(C=CC2=CC=C(C=C2)OCC2=CC(=CC=C2)F)=O)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solid
Quantity
1.36 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed with cold water

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(COC2=CC=C(C=C2)C=CC(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.43 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.